4-Acetyl-6-hydroxypyridine-2-carbonitrile
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Overview
Description
4-Acetyl-6-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol It is a pyridine derivative, characterized by the presence of an acetyl group at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-hydroxypyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinonitrile with acetylacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-6
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-acetyl-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)6-2-7(4-9)10-8(12)3-6/h2-3H,1H3,(H,10,12) |
InChI Key |
JEISFNXOZLEFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)C#N |
Origin of Product |
United States |
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